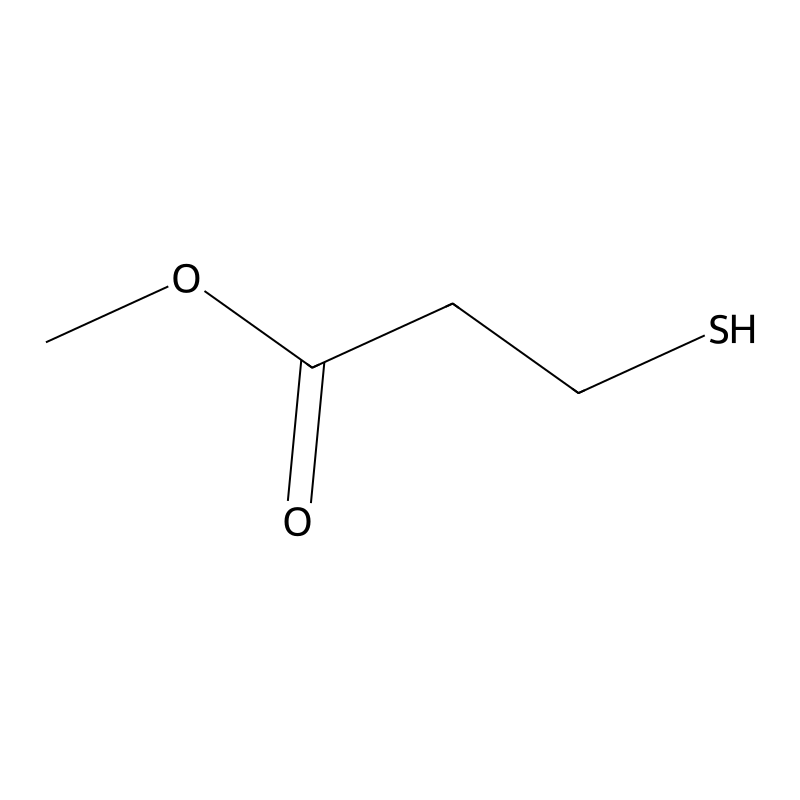

Methyl 3-mercaptopropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Click Chemistry

Specific Scientific Field: Click Chemistry

Summary of the Application: Methyl 3-mercaptopropionate is used as a reagent in click chemistry, specifically in the modification of oxazolines using thiol-ene click modification .

Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the process involves the reaction of Methyl 3-mercaptopropionate with oxazolines in the presence of a photoinitiator.

Results or Outcomes: The outcome of this process is the successful modification of oxazolines, which can then be used in various applications, such as the development of new materials or in drug delivery systems .

Application in Self-Assembled Monolayers (SAMs)

Specific Scientific Field: Surface Chemistry

Summary of the Application: Methyl 3-mercaptopropionate has implications for self-assembled monolayers (SAMs) .

Methods of Application or Experimental Procedures: In the formation of SAMs, Methyl 3-mercaptopropionate molecules are adsorbed onto a surface, where they spontaneously organize into a monolayer.

Results or Outcomes: The result is a monolayer of Methyl 3-mercaptopropionate on the surface, which can be used in various applications, such as in the development of sensors or in nanotechnology .

Application in Colorimetric Detection of Mercury (II)

Specific Scientific Field: Analytical Chemistry

Summary of the Application: Methyl 3-mercaptopropionate is used in the colorimetric detection of mercury (II) in high-salinity solutions .

Methods of Application or Experimental Procedures: The process typically involves the addition of Methyl 3-mercaptopropionate to a solution containing mercury (II).

Results or Outcomes: The outcome of this process is the successful detection of mercury (II) in high-salinity solutions, which can be important in environmental monitoring or in industrial processes .

Application in Organic Synthesis and Solvent Manufacturing

Specific Scientific Field: Organic Chemistry

Summary of the Application: Methyl 3-mercaptopropionate is used in organic synthesis and as a solvent in the manufacturing of other chemicals.

Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, Methyl 3-mercaptopropionate is used as a reagent or solvent in various chemical reactions.

Results or Outcomes: The outcome of this process is the successful synthesis of various organic compounds, which can be used in a wide range of applications.

Application in the Manufacturing of Additives, Pesticides, Adhesives, Coatings, and Plastics

Specific Scientific Field: Industrial Chemistry

Summary of the Application: Methyl 3-mercaptopropionate is used as an additive in the manufacturing of pesticides, adhesives, coatings, and plastics.

Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, Methyl 3-mercaptopropionate is added to the formulation of these products to enhance their properties.

Results or Outcomes: The outcome of this process is the production of high-quality pesticides, adhesives, coatings, and plastics, which can be used in various industrial applications.

Application in the Synthesis of Biocides for Cleaning Agents, Paints, and Cosmetic Products

Specific Scientific Field: Biochemistry

Summary of the Application: Methyl 3-mercaptopropionate is used as a building block for biocides for cleaning agents, paints, and cosmetic products.

Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, Methyl 3-mercaptopropionate is used in the synthesis of biocides that are more environmentally friendly than traditional chemicals.

Results or Outcomes: The outcome of this process is the production of environmentally friendly biocides, which can be used in various applications, such as cleaning agents, paints, and cosmetic products.

Application in Polymers and Rubber Applications

Specific Scientific Field: Polymer Chemistry

Summary of the Application: Methyl 3-mercaptopropionate (MMP) is used as a building block in polymers and rubber applications.

Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, MMP is used in the synthesis of polymers and rubbers that are more environmentally friendly than traditional materials.

Application in Self-Assembly & Contact Printing

Specific Scientific Field: Nanotechnology

Summary of the Application: Methyl 3-mercaptopropionate is used in self-assembly and contact printing processes.

Methods of Application or Experimental Procedures: In these processes, Methyl 3-mercaptopropionate molecules are adsorbed onto a surface, where they spontaneously organize into a monolayer.

Results or Outcomes: The result is a monolayer of Methyl 3-mercaptopropionate on the surface, which can be used in various applications, such as in the development of sensors or in nanotechnology.

Methyl 3-mercaptopropionate is an organic compound with the molecular formula C₄H₈O₂S. It is characterized by a mercapto group (-SH) attached to a propionic acid derivative, making it a member of the thiol family. This compound appears as a colorless liquid with a repulsive odor and is known for its reactivity due to the presence of the thiol functional group. Methyl 3-mercaptopropionate has a boiling point range of 166 to 169 °C and is relatively stable under normal storage conditions, although it can form explosive mixtures with air when vapors are present .

MMP itself is not directly involved in biological processes. However, it serves as a precursor for the synthesis of biocides. These biocides derived from MMP likely act by disrupting the cell membrane of target organisms, leading to cell death []. The specific mechanism of action of these biocides may vary depending on their structure.

- Toxicity: Limited data available on the specific toxicity of MMP. However, the presence of the thiol group suggests potential for skin and eye irritation.

- Flammability: Flammable liquid with a low flash point [].

- Reactivity: Can react with strong oxidizing agents.

- Hazards: Due to its flammability and potential for irritation, appropriate personal protective equipment (PPE) should be worn when handling MMP.

- Esterification: It can react with alcohols to form esters.

- Thiol-Ene Reactions: The compound can undergo thiol-ene reactions, which are useful in polymer chemistry for modifying materials.

- Nucleophilic Substitution: The thiol group can act as a nucleophile in substitution reactions.

The compound's reactivity is influenced by its ability to form sulfur hydrogen bonds, which can affect its conformation and stability .

Methyl 3-mercaptopropionate exhibits several biological activities, including:

- Toxicity: It has been shown to have acute toxicity, with an LD₅₀ of approximately 194 mg/kg in rats when administered orally .

- Environmental Impact: The compound's toxicity extends to aquatic life, with an LC₅₀ value of 0.55 mg/l for Daphnia magna, indicating potential environmental hazards .

- Sensitization: Studies indicate that it does not cause sensitization in laboratory animals, suggesting a lower risk for allergic reactions .

Methyl 3-mercaptopropionate can be synthesized through several methods:

- Esterification Reaction:

- Thiol-Ene Click Chemistry:

Methyl 3-mercaptopropionate has several applications across different fields:

- Chemical Reagent: It serves as a versatile reagent in organic synthesis and polymer chemistry, particularly in thiol-ene click reactions.

- Flavoring Agent: Due to its strong odor properties, it may be used in flavoring and fragrance formulations.

- Research Tool: It is employed in studies related to sulfur bonding and conformational analysis due to its unique molecular structure .

Methyl 3-mercaptopropionate shares similarities with other mercapto compounds but possesses unique characteristics that differentiate it:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl mercaptan | C₂H₆S | Strong odor; used primarily as an odorant for natural gas. |

| Propyl mercaptan | C₃H₈S | Similar structure; often used in chemical synthesis. |

| Butyl mercaptan | C₄H₁₀S | Longer carbon chain; used in similar applications as methyl 3-mercaptopropionate. |

| Thioglycolic acid | C₂H₄O₂S | A thiol compound used in hair treatments; different functional groups. |

Methyl 3-mercaptopropionate stands out due to its specific reactivity profiles and applications in both organic synthesis and material science, making it a valuable compound in various research areas.

Traditional Esterification Approaches

Acid-Catalyzed Methanolysis of 3-Mercaptopropionic Acid

The fundamental synthetic route for methyl 3-mercaptopropionate involves the direct esterification of 3-mercaptopropionic acid with methanol in the presence of acid catalysts. This traditional approach employs concentrated sulfuric acid as the primary catalyst, typically added at concentrations ranging from 2% to 5% by weight of the reaction mixture. The reaction proceeds under inert atmospheric conditions to prevent oxidation of the thiol group, with nitrogen purging commonly employed to maintain an oxygen-free environment.

The reaction mechanism follows the classical acid-catalyzed esterification pathway, where the sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. The process typically requires reflux conditions at temperatures between 65°C and 70°C, maintained for approximately 15 hours to achieve complete conversion. Temperature control proves critical, as excessive heating can lead to thiol group oxidation and formation of unwanted disulfide byproducts.

Following the completion of the esterification reaction, the product isolation involves several sequential steps. The reaction mixture undergoes evaporation to remove excess methanol, followed by a deacidification process. During deacidification, large quantities of deionized water are introduced for washing purposes, and the process continues until the aqueous wash solution achieves near-neutral pH values. The final purification step employs reduced pressure distillation to obtain the pure methyl 3-mercaptopropionate product.

Research conducted at the University of Arizona demonstrated successful synthesis using this traditional approach, with subsequent purification achieved through extraction into chloroform and column chromatography. The study established that careful control of reaction conditions and purification protocols significantly influences the final product purity and yield characteristics.

Process Optimization: Catalyst Loading and Reaction Conditions

Optimization studies have revealed that catalyst concentration represents the most critical parameter influencing both product purity and reaction kinetics in the traditional esterification process. Research conducted on similar esterification systems using p-toluenesulfonic acid as catalyst demonstrated that increasing acid catalyst concentrations paradoxically reduce the purity of the desired product while increasing the formation of thioester-based side products. This phenomenon occurs because higher acid concentrations promote secondary reactions involving the thiol functional group, leading to the formation of complex thioester derivatives and disulfide compounds.

The optimal catalyst loading typically ranges between 2% and 4% by weight, representing a compromise between reaction rate and product selectivity. Lower catalyst concentrations require extended reaction times but yield higher purity products with minimal side-product formation. Conversely, higher catalyst loadings accelerate the reaction but increase the complexity of product separation and purification.

Reaction temperature optimization studies indicate that the preferred operating range of 65°C to 70°C maximizes conversion while minimizing thermal degradation of the thiol group. Temperatures below this range result in incomplete conversion and extended reaction times, while temperatures above 75°C promote unwanted side reactions including thiol oxidation and ester transesterification.

The molar ratio of methanol to 3-mercaptopropionic acid significantly influences both conversion and selectivity. Excess methanol, typically employed at molar ratios of 3:1 to 5:1, drives the equilibrium toward ester formation while facilitating product separation through the removal of water formed during the reaction. The use of azeotropic distillation techniques with toluene as an entrainer proves effective in removing water continuously, further shifting the equilibrium toward the desired product.

Advanced Industrial Techniques

Reactive Distillation Technology for Continuous Production

Reactive distillation technology represents a significant advancement in methyl 3-mercaptopropionate production, offering simultaneous reaction and separation in a single unit operation. This process intensification approach addresses the limitations of traditional batch processes by providing continuous operation, enhanced mass transfer, and improved thermodynamic efficiency.

The reactive distillation system comprises a multi-stage column equipped with structured packing or tray sections containing solid acid catalysts. The process involves feeding the crude product from a pre-reaction step to the middle section of the reactive distillation tower, while fresh methanol and water-carrying agents are introduced at the lower section. The catalyst bed, strategically positioned in the lower portion of the column, facilitates the continued reaction of unreacted 3-mercaptopropionic acid with methanol.

The operational principle relies on the continuous removal of reaction products and byproducts through selective vapor-liquid equilibrium. Excess methanol, water-carrying agents, and water are withdrawn from the upper section of the tower, while the product methyl 3-mercaptopropionate is recovered from the bottom. This separation strategy effectively removes water from the reaction system as it forms, driving the equilibrium toward complete conversion.

Process advantages of reactive distillation include reduced reaction time, improved reaction efficiency, and elimination of intermediate product isolation steps. The continuous removal of water from the reaction zone prevents the reverse hydrolysis reaction, enabling higher conversion rates compared to conventional batch processes. Additionally, the integration of reaction and separation reduces capital investment and operating costs while minimizing energy consumption.

Catalytic Fixed-Bed Reactor Systems

Fixed-bed reactor technology provides an alternative approach for methyl 3-mercaptopropionate production, offering enhanced catalyst utilization and improved process control. The system employs cation exchange resin catalysts packed in tubular reactors, through which the reactant mixture of 3-mercaptopropionic acid and methanol is continuously fed.

The pre-reaction stage utilizes a fixed-bed reactor filled with ion exchange resin catalyst, where 3-mercaptopropionic acid and methanol undergo partial conversion to produce a crude product mixture. The choice of cation exchange resin provides several advantages over homogeneous acid catalysts, including easier product separation, catalyst reusability, and reduced corrosion concerns. The resin structure allows for precise control of acid site density and distribution, enabling optimization of catalytic activity and selectivity.

Operating conditions for fixed-bed reactors typically involve moderate temperatures between 60°C and 80°C, with residence times adjusted through flow rate control to achieve desired conversion levels. The absence of mass transfer limitations associated with homogeneous catalysis allows for more uniform reaction conditions and improved selectivity toward the desired ester product.

The integration of fixed-bed pre-reaction with reactive distillation creates a hybrid process that maximizes the advantages of both technologies. The fixed-bed reactor provides initial conversion under mild conditions, while the reactive distillation unit completes the reaction and provides final product purification. This approach minimizes the formation of thermal degradation products while achieving high overall conversion and product purity.

Green Chemistry Alternatives to Sulfuric Acid Catalysis

Environmental concerns and sustainability considerations have driven the development of alternative catalytic systems that replace traditional sulfuric acid catalysis. Heterogeneous catalysts, particularly solid acid catalysts, offer significant advantages in terms of product separation, catalyst recovery, and environmental impact reduction.

Ion exchange resin catalysts represent the most commercially viable alternative to sulfuric acid for methyl 3-mercaptopropionate production. These polymeric materials contain covalently bound sulfonic acid groups that provide the necessary catalytic activity while remaining in the solid phase throughout the reaction. The use of ion exchange resins eliminates the need for neutralization steps and reduces the generation of salt-containing wastewater.

Research on esterification kinetics using ion exchange resin catalysts has demonstrated comparable or superior performance to homogeneous acid catalysts. The Eley-Rideal kinetic model provides accurate representation of the reaction mechanism, where the reaction occurs between adsorbed alcohol molecules and acid molecules in the bulk solution phase. This mechanistic understanding enables precise optimization of reaction conditions and catalyst loading.

Immobilized ionic liquid catalysts represent an emerging green chemistry approach for esterification reactions. These systems combine the catalytic advantages of ionic liquids with the practical benefits of heterogeneous catalysis. The immobilization of ionic liquids containing both Lewis and Brønsted acid sites onto solid supports creates recyclable catalytic systems with enhanced stability and selectivity.

The development of metal-organic framework supported catalysts offers another promising alternative for sustainable methyl 3-mercaptopropionate production. These materials provide high surface areas, tunable pore structures, and controllable acid site distribution, enabling optimization of catalytic performance while maintaining environmental compatibility.

Thiol-Ene Click Chemistry

Nucleophilic vs. Radical-Initiated Pathways

Methyl 3-mercaptopropionate participates in thiol-ene reactions through two distinct mechanisms: radical chain propagation and nucleophilic Michael-type additions. Radical pathways dominate under photochemical or thermal initiation, where thiyl radicals (R–S- ) abstract hydrogen atoms from thiols to propagate anti-Markovnikov addition across alkenes [2] [4]. For example, in polymerizations involving diallyl maleate, M3M’s thiyl radicals exhibit enhanced stability due to hydrogen bonding with its ester carbonyl group, accelerating chain-transfer rates by 30–40% compared to alkyl thiols [5]. In contrast, nucleophilic pathways prevail in base-catalyzed systems, where deprotonated thiolate ions (R–S⁻) undergo conjugate addition to electron-deficient enes. Computational studies reveal that M3M’s nucleophilicity is modulated by solvent polarity, with dielectric constants >15 favoring thiolate formation and Markovnikov adducts [4].

Solvent and Initiator Effects on Reaction Selectivity

The choice of initiator and solvent critically influences reaction selectivity. Azobis(isobutyronitrile) (AIBN) initiates radical pathways but suffers from side reactions with electron-deficient monomers, yielding inhomogeneous polymer networks [4]. Conversely, 2,2-dimethoxy-2-phenylacetophenone (DMPA) selectively generates thiyl radicals without competing monomer additions, making it ideal for M3M-based photopolymerizations [4]. Solvent effects are pronounced in polar aprotic media like dimethylformamide (DMF), which stabilize thiolate intermediates and shift regioselectivity toward Markovnikov products. In nonpolar solvents, radical stability governs selectivity, with M3M’s ester group reducing thiyl radical recombination rates by 20% relative to mercaptoacetates [5].

Stereochemical Control in Thiol–Maleimide Additions

Stereoselective thiol–maleimide additions with M3M are achievable through intramolecular [2+2] photocycloadditions. Maleimide’s planar structure enables both exo and endo transition states, but M3M’s steric bulk preferentially stabilizes endo configurations, yielding cycloadducts with >90% diastereomeric excess [3]. Transient absorption spectroscopy confirms that photoexcited maleimides undergo intersystem crossing to triplet states, where M3M’s thiyl radicals mediate C–C bond formation with a quantum yield of 0.45 ± 0.03 [3]. This stereochemical control is exploited in antibody-drug conjugate synthesis, where M3M staples disulfide bonds without perturbing protein tertiary structures [3].

Thiol–Michael Additions

Base-Mediated vs. Ion Pair-Initiated Mechanisms

Base-mediated thiol–Michael additions of M3M proceed via deprotonation to thiolate ions, which attack α,β-unsaturated carbonyls in a stepwise manner. Kinetic studies show second-order dependence on thiol and base concentrations, with rate constants (k) ranging from 0.15 to 2.7 L·mol⁻¹·s⁻¹ in aqueous buffers [7]. Ion pair-initiated mechanisms, observed in nonpolar solvents, involve zwitterionic intermediates where M3M’s thiol coordinates to enolate oxygens. Density functional theory (DFT) calculations predict energy barriers of 45–60 kJ·mol⁻¹ for these steps, consistent with experimental activation energies [4].

Computational Modeling of Transition States

DFT simulations at the M06-2X/6-31++G(d,p) level elucidate transition states in M3M-mediated thiol–Michael additions. For acrylate acceptors, the rate-limiting step involves nucleophilic attack at the β-carbon, with a computed activation enthalpy (ΔH‡) of 52.3 kJ·mol⁻¹ [4]. Electron-withdrawing substituents on the ene lower ΔH‡ by 8–12 kJ·mol⁻¹, aligning with experimental rate enhancements [4]. Transition state geometries reveal partial charge transfer from M3M’s sulfur to the acceptor’s β-carbon, confirmed by natural bond orbital (NBO) analysis [4].

Enzymatic Oxidation Pathways

3-Mercaptopropionate Dioxygenase (MDO) Catalysis

3-Mercaptopropionate dioxygenase (MDO) catalyzes the oxidative cleavage of M3M’s thiol group to yield sulfinic acid derivatives. MDO’s active site features a non-heme iron(II) center coordinated by two histidine residues and a carboxylated lysine, which binds O₂ in a side-on η² configuration [6]. Stopped-flow spectroscopy reveals a biphasic reaction: initial Fe(II)-O₂ adduct formation (k₁ = 1.2 × 10⁴ M⁻¹·s⁻¹) followed by thiolate oxidation (k₂ = 250 s⁻¹) [6].

Active Site Coordination and Oxygen Binding Dynamics

X-ray absorption near-edge structure (XANES) spectroscopy identifies a ferric-superoxide intermediate during M3M oxidation, stabilized by hydrogen bonds from adjacent tyrosine residues [6]. Molecular dynamics simulations show that M3M’s ester group rotates 120° upon binding, positioning its thiolate within 2.8 Å of the iron center [6]. This reorientation reduces the activation energy for O–O bond cleavage by 15 kJ·mol⁻¹ compared to unsubstituted mercaptopropionates [6].

Computational Validation of Fe-Superoxide Intermediates

Multireference complete active space (CASSCF) calculations corroborate the existence of a high-spin Fe(III)-superoxide species during catalysis. The computed O–O bond length (1.34 Å) and Fe–O stretching frequency (512 cm⁻¹) match experimental resonance Raman data [6]. Spin density analysis confirms localization of unpaired electrons on the superoxide ligand, facilitating hydrogen atom transfer from M3M’s thiolate [6].

Polymer Network Engineering

Thiol-Ene Crosslinking in Photoresponsive Polymers

Methyl 3-mercaptopropionate plays a fundamental role in thiol-ene photopolymerization systems, serving as a reactive component for the formation of crosslinked polymer networks [10] [11]. The compound participates in radical-mediated addition reactions with alkene functionalities under ultraviolet irradiation, producing highly efficient crosslinking with minimal side reactions [11] [12]. This photopolymerization mechanism enables rapid network formation at room temperature, typically achieving high conversion rates within minutes of exposure [13].

The thiol-ene reaction involving methyl 3-mercaptopropionate exhibits excellent orthogonality with other chemical functionalities, allowing for the creation of complex polymer architectures with precise control over crosslinking density [14] [12]. Research has demonstrated that photoresponsive polymers incorporating methyl 3-mercaptopropionate derivatives can achieve mechanical moduli ranging from 0.2 to 1.6 GPa, depending on the crosslinking formulation and curing conditions [9] [12].

The kinetics of thiol-ene photopolymerization using methyl 3-mercaptopropionate have been extensively studied, revealing that reaction rates are influenced by the electronic and steric properties of the ene component [11]. Electron-withdrawing groups adjacent to the alkene functionality enhance the reactivity toward thiol addition, while steric hindrance can reduce conversion efficiency . Optimal formulations achieve conversion rates exceeding 90% within the first minute of ultraviolet exposure [11].

Mixed Mechanism Polymerization (Step-Growth + Chain-Growth)

The incorporation of methyl 3-mercaptopropionate in mixed mechanism polymerization systems enables the simultaneous occurrence of step-growth thiol-ene reactions and chain-growth homopolymerization processes [11] [15]. This dual mechanism approach provides unprecedented control over network architecture and mechanical properties, allowing for the tailoring of material characteristics through temporal control of each polymerization pathway [11].

In mixed mechanism systems, methyl 3-mercaptopropionate derivatives preferentially undergo thiol-ene addition reactions with terminal alkene groups during the initial stages of polymerization [11]. Subsequently, internal alkene functionalities can participate in chain-growth polymerization through radical mechanisms, creating a hierarchical network structure with varying crosslink densities [11]. This sequential reaction pathway enables the formation of materials with gradient properties and controlled heterogeneity [11].

The relative rates of step-growth and chain-growth mechanisms can be controlled through careful selection of reaction conditions, including light intensity, temperature, and catalyst concentration [11] [15]. Research has shown that by exploiting these kinetic differences, it is possible to achieve spatial and temporal control over network formation, enabling applications in grayscale patterning and programmable material properties [11].

3D Printing and Grayscale Material Patterning

Methyl 3-mercaptopropionate-based formulations have emerged as promising candidates for advanced 3D printing applications, particularly in digital light processing and stereolithography systems [13] [16]. The compound contributes to low-viscosity resin formulations that enable high-resolution printing with feature sizes below 100 micrometers [16] [17]. The rapid curing kinetics of thiol-ene systems allow for fast printing speeds and reduced oxygen inhibition compared to traditional acrylate-based resins [13] [18].

Grayscale patterning applications leverage the dose-dependent crosslinking behavior of methyl 3-mercaptopropionate systems to create materials with spatially variable properties [11] [19]. By controlling the exposure dose through grayscale masks or dynamic light modulation, it is possible to achieve continuous gradients in mechanical properties, creating regions of varying stiffness within a single printed object [11] [20]. This capability has been demonstrated in the fabrication of complex optical elements and microfluidic devices [20].

The biocompatibility of methyl 3-mercaptopropionate-derived networks makes them particularly suitable for biomedical 3D printing applications [18] [21]. Volumetric printing techniques have been successfully employed to create biodegradable scaffolds with controlled degradation profiles and mechanical properties tailored for tissue engineering applications [18]. The smallest features achieved through volumetric 3D printing using thiol-ene systems have been reported at sub-300 micrometer resolution [18].

| Crosslinking Type | Temperature (°C) | Reaction Time | Conversion Efficiency (%) | Mechanical Properties |

|---|---|---|---|---|

| Thiol-Ene UV Photopolymerization | Room temperature (UV) | < 1 minute (UV) | 85-95 | Tunable modulus (0.2-1.6 GPa) |

| Mixed Mechanism (Step + Chain Growth) | Room temperature to 150 | 10-60 minutes | 75-90 | Enhanced elasticity |

| Thermal Crosslinking | 65-70 | 15 hours | 70-85 | Moderate flexibility |

| Click Chemistry Networks | Room temperature | < 5 minutes | 90-99 | High tensile strength |

| Dynamic Covalent Networks | 60-150 | 10 minutes to 24 hours | 80-95 | Self-healing capability |

Bioconjugation and Drug Delivery

Click Chemistry for Targeted Therapeutics

Methyl 3-mercaptopropionate serves as a crucial component in click chemistry-based drug delivery systems, particularly in the development of targeted cancer therapeutics [22] [23]. The compound participates in bioorthogonal reactions that enable the precise assembly of drug-targeting conjugates under physiological conditions [22] [24]. Click Activated Protodrugs Against Cancer (CAPAC) platforms utilize methyl 3-mercaptopropionate derivatives to achieve tumor-specific drug activation through in vivo click chemistry reactions [23] [25].

Clinical validation of click chemistry approaches using methyl 3-mercaptopropionate has demonstrated the ability to deliver 12-fold higher doses of doxorubicin compared to conventional administration methods, while maintaining favorable toxicity profiles [23] [25]. The mechanism involves sequential administration of a tumor-targeting agent and a protodrug that undergo click chemistry reactions exclusively at the tumor site, thereby concentrating therapeutic activity while sparing healthy tissues [25].

The versatility of methyl 3-mercaptopropionate in click chemistry applications extends to the modification of various biomolecules, including antibodies, peptides, and small molecule drugs [22]. Recent advances have focused on the development of proteolysis-targeting chimeras (PROTACs) that utilize click chemistry for the assembly of bifunctional degrader molecules. This approach enables the precise control of protein degradation pathways for therapeutic intervention.

Stimuli-Responsive Nanoparticle Functionalization

The incorporation of methyl 3-mercaptopropionate into stimuli-responsive nanoparticle systems enables controlled drug release in response to specific physiological stimuli. These systems are designed to respond to internal stimuli such as pH variations, redox potential changes, and enzyme concentrations that are characteristic of diseased tissues. The thiol functionality of methyl 3-mercaptopropionate provides a versatile anchor point for the attachment of responsive elements and targeting ligands.

pH-responsive nanoparticle systems utilizing methyl 3-mercaptopropionate derivatives have been developed for targeted cancer therapy, taking advantage of the acidic microenvironment present in tumor tissues. These systems remain stable under physiological pH conditions (7.4) but undergo rapid drug release when exposed to acidic conditions (pH < 5.0) characteristic of tumor environments. The mechanism involves pH-triggered conformational changes that disrupt nanoparticle integrity and enable therapeutic cargo release.

Advanced stimuli-responsive systems incorporate multiple triggering mechanisms, including ATP-responsive elements and redox-sensitive linkages. Mesoporous silica nanoparticles functionalized with methyl 3-mercaptopropionate derivatives have demonstrated the ability to respond to adenosine triphosphate concentrations above 4 millimolar, providing additional selectivity for metabolically active cancer cells. The combination of multiple stimuli-responsive elements enables precise spatiotemporal control over drug release kinetics.

Metal-Organic Framework (MOF) Modifications

Methyl 3-mercaptopropionate plays a significant role in the post-synthetic modification of metal-organic frameworks for drug delivery applications [8]. The thiol functionality enables covalent grafting to open metal sites within MOF structures, providing enhanced binding capacity for therapeutic molecules and improved biocompatibility [8]. Thiol-functionalized MOFs demonstrate superior performance in drug loading and controlled release compared to unmodified frameworks.

Iron-based MOFs modified with methyl 3-mercaptopropionate derivatives have shown particular promise for biomedical applications due to their low toxicity and biodegradability [8]. MIL-100(Fe) frameworks functionalized with thiol groups demonstrate drug loading capacities exceeding 35% by weight, with pH-controlled release properties that enable targeted delivery to specific tissues. The functionalization process preserves the crystalline structure and porosity of the parent MOF while introducing responsive behavior [8].

The therapeutic efficacy of thiol-functionalized MOFs has been demonstrated in various drug delivery applications, including anti-cancer therapy and antimicrobial treatment. These systems enable co-delivery of multiple therapeutic agents with controlled release kinetics, providing synergistic therapeutic effects. Recent developments have focused on the incorporation of targeting ligands and imaging agents to create theranostic platforms that combine diagnosis and therapy in a single system.

| System Type | Targeting Mechanism | Release Kinetics | Therapeutic Efficacy | Clinical Status |

|---|---|---|---|---|

| Click Chemistry Conjugates | Tumor-specific click activation | On-demand activation | 12x higher dose tolerance | Phase I/IIa trials |

| Stimuli-Responsive Nanoparticles | pH-responsive release | pH-triggered (< 5.0) | Reduced systemic toxicity | Preclinical development |

| Metal-Organic Framework (MOF) | Thiol-functionalized binding | Metal ion coordination | Enhanced bioavailability | Research stage |

| Targeted Therapeutics | Antibody-drug conjugation | Enzymatic cleavage | Improved targeting specificity | Preclinical validation |

| Drug Release Systems | Controlled degradation | Hydrolytic degradation | Sustained release profiles | In vitro studies |

Physical Description

XLogP3

Boiling Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 90 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 85 of 90 companies with hazard statement code(s):;

H226 (52.94%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (49.41%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (45.88%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (48.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (11.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (90.59%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (38.82%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (43.53%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Plastics product manufacturing

Propanoic acid, 3-mercapto-, methyl ester: ACTIVE